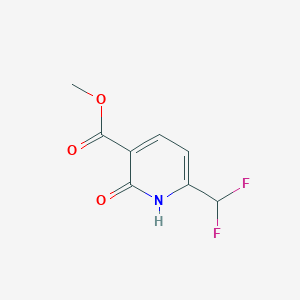
Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a difluoromethyl group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyridine Ring: The initial step often involves the construction of the pyridine ring through a cyclization reaction. This can be achieved using a variety of starting materials and conditions, such as the condensation of β-keto esters with ammonia or amines under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions. This step may involve the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone, often in the presence of a base and a suitable catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and an acid catalyst like sulfuric acid or through transesterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms. Reagents such as sodium methoxide or potassium tert-butoxide are often used.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid. This reaction typically requires acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted pyridine derivatives
Hydrolysis: Formation of carboxylic acids
科学研究应用
Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Agrochemicals: It is explored as a potential active ingredient in pesticides and herbicides due to its ability to disrupt biological processes in pests and weeds.
Material Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific electronic or optical characteristics.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
作用机制
The mechanism by which Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve:
Enzyme Inhibition: The compound may inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate the activity of receptors by acting as an agonist or antagonist, influencing signal transduction pathways.
Disruption of Biological Pathways: The compound can interfere with key biological pathways, leading to altered cellular functions and responses.
相似化合物的比较
Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 6-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can influence its reactivity and biological activity.
Methyl 6-(chloromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: The presence of a chloromethyl group can lead to different chemical and biological properties compared to the difluoromethyl derivative.
Methyl 6-(methyl)-2-oxo-1,2-dihydropyridine-3-carboxylate:
The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
methyl 6-(difluoromethyl)-2-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-14-8(13)4-2-3-5(6(9)10)11-7(4)12/h2-3,6H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHIHWQMTCEHNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(NC1=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-bromo-N-[(E)-naphthalen-1-ylmethylideneamino]benzenesulfonamide](/img/structure/B7590804.png)
![4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid](/img/structure/B7590817.png)

![N'-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide](/img/structure/B7590826.png)


![N-[4-[1-[3,5-bis(trifluoromethyl)phenyl]ethylcarbamothioylamino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7590870.png)
![[4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]methanol](/img/structure/B7590871.png)
![4-[4-(2-Hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B7590874.png)

![(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7590887.png)

![N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide](/img/structure/B7590894.png)
![3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid](/img/structure/B7590896.png)
